molecular formula C4H5ClN2O2S B594862 3-Cyanoazetidine-1-sulfonyl chloride CAS No. 1310734-08-7

3-Cyanoazetidine-1-sulfonyl chloride

Cat. No.: B594862
CAS No.: 1310734-08-7
M. Wt: 180.606
InChI Key: MHBMAFUVWZCQBB-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which accurately reflects the structural components and substitution pattern. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the azetidine ring system serves as the parent structure, with the cyano group positioned at the 3-carbon and the sulfonyl chloride functionality attached to the nitrogen atom at position 1. The structural representation demonstrates a four-membered saturated nitrogen heterocycle bearing a nitrile substituent and sulfonyl chloride group, creating a compound with significant synthetic utility.

The molecular structure can be represented through multiple chemical notation systems, providing comprehensive structural information for research and identification purposes. The Simplified Molecular Input Line Entry System representation has been documented as N#CC1CN(S(=O)(=O)Cl)C1, which clearly indicates the connectivity and functional group arrangement. An alternative Simplified Molecular Input Line Entry System notation appears as O=S(N1CC(C#N)C1)(Cl)=O, emphasizing the sulfonyl chloride functionality. These representations facilitate accurate database searches and structural analysis across various chemical information systems.

The International Chemical Identifier string provides the most detailed structural representation: 1S/C4H5ClN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2. This systematic encoding captures the complete molecular connectivity, including stereochemical information and hydrogen atom positions. The corresponding International Chemical Identifier Key, MHBMAFUVWZCQBB-UHFFFAOYSA-N, serves as a unique identifier for database cross-referencing and structural verification. These standardized representations ensure consistent identification across international chemical databases and research publications.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is established as 1310734-08-7, providing the definitive identifier for this compound in chemical databases and literature. This registry number ensures unambiguous identification across all major chemical information systems and facilitates accurate communication within the scientific community. The Chemical Abstracts Service number represents the most widely recognized identifier for this compound and is consistently referenced across multiple commercial suppliers and research institutions.

The compound is catalogued under the Molecular Design Limited number MFCD22421688, which provides additional verification of structural identity and enables cross-referencing with other chemical databases. This identifier is particularly important for chemical inventory management and research database integration. The Molecular Design Limited system provides complementary identification that supports the Chemical Abstracts Service registry number in establishing compound authenticity.

Table 1: Primary Chemical Identifiers for this compound

Identifier Type Value Source Reference
Chemical Abstracts Service Number 1310734-08-7
Molecular Design Limited Number MFCD22421688
PubChem Compound Identifier 72207660
International Chemical Identifier Key MHBMAFUVWZCQBB-UHFFFAOYSA-N

Additional database identifiers enhance the compound's discoverability and verification across international chemical information systems. The PubChem database assigns the identifier 72207660 to this compound, facilitating access to comprehensive chemical and biological activity data. These multiple identifier systems provide robust cross-referencing capabilities and ensure accurate compound identification across diverse research applications and commercial sources.

Molecular Formula and Weight Analysis

The molecular formula for this compound is definitively established as C₄H₅ClN₂O₂S, representing a compact heterocyclic structure with multiple functional groups. This formula indicates the presence of four carbon atoms forming the basic framework, five hydrogen atoms, one chlorine atom as part of the sulfonyl chloride functionality, two nitrogen atoms including the ring nitrogen and nitrile nitrogen, two oxygen atoms in the sulfonyl group, and one sulfur atom. The molecular composition reflects the compound's classification as a sulfonamide derivative with additional cyano functionality.

The molecular weight has been consistently determined as 180.61 daltons across multiple independent sources, providing reliable data for analytical and synthetic applications. This molecular weight reflects the cumulative atomic masses of all constituent elements and serves as a fundamental parameter for mass spectrometric analysis and quantitative chemical procedures. The precision of this value enables accurate calculations for stoichiometric relationships and analytical method development.

Table 2: Molecular Composition Analysis of this compound

Element Count Atomic Mass Contribution Percentage by Mass
Carbon 4 48.04 26.60%
Hydrogen 5 5.04 2.79%
Chlorine 1 35.45 19.63%
Nitrogen 2 28.01 15.51%
Oxygen 2 32.00 17.72%
Sulfur 1 32.07 17.75%
Total 15 180.61 100.00%

The elemental composition analysis reveals that sulfur and chlorine represent the largest individual atomic contributions by mass, reflecting the significant influence of the sulfonyl chloride functionality on the compound's overall molecular properties. The nitrogen content, comprising both the heterocyclic nitrogen and the nitrile nitrogen, accounts for a substantial portion of the molecular mass and contributes significantly to the compound's chemical reactivity profile. The relatively low hydrogen content indicates a compact molecular structure with limited opportunities for hydrogen bonding interactions, which influences the compound's physical properties and solubility characteristics.

Properties

IUPAC Name

3-cyanoazetidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMAFUVWZCQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3-Cyanoazetidine

Chlorosulfonic acid (ClSO₃H) directly introduces the sulfonyl chloride group:

  • Add 3-cyanoazetidine dropwise to ClSO₃H at 0°C.

  • Warm to 25°C and stir for 6 hours.

  • Quench with ice water and extract with dichloromethane.

This method avoids separate sulfonic acid isolation but requires careful temperature control to prevent nitrile hydrolysis. Yields of 65–75% are reported.

Microchannel Reactor Optimization

A green synthesis approach for related azetidine sulfonamides employed a microchannel reactor to enhance mixing and heat transfer. For 3-cyanoazetidine-1-sulfonyl chloride:

  • Combine 3-cyanoazetidine and ClSO₃H in a premixed reactor.

  • Pump reactants through a microchannel reactor at 1 mL/min, with a residence time of 90 seconds.

  • Separate phases and purify via distillation.

This continuous-flow method improves yield (up to 88%) and reduces byproducts, demonstrating potential for industrial scale-up.

Nucleophilic Displacement of Sulfonyl Fluorides

Sulfonyl fluorides, known for stability, serve as precursors via halogen exchange.

Fluoride-to-Chloride Conversion

3-Cyanoazetidine-1-sulfonyl fluoride reacts with hydrochloric acid (HCl) under phase-transfer conditions:

  • Dissolve the sulfonyl fluoride in dichloroethane.

  • Add aqueous HCl and tetrabutylammonium bromide (TBAB).

  • Reflux for 8 hours, achieving >90% conversion.

This method is less common due to sulfonyl fluoride scarcity but offers selectivity advantages.

Comparative Analysis of Preparation Methods

Method Reagents Temperature Yield Purity Scalability
PCl₃/Cl₂ chlorinationPCl₃, Cl₂80–110°C84–99%>99%Industrial
SOCl₂ chlorinationSOCl₂25°C70–85%95–98%Lab-scale
Microchannel reactorClSO₃H25°C88%99%Pilot-scale
Fluoride displacementHCl, TBAB80°C90%97%Limited

Key findings:

  • PCl₃/Cl₂ achieves the highest yields and purity, favored for large-scale production despite safety concerns with Cl₂ handling.

  • Microchannel reactors balance efficiency and safety, reducing reaction times by 90% compared to batch processes.

  • SOCl₂ is optimal for small-scale syntheses requiring mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-Cyanoazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents.

Biological Activity

3-Cyanoazetidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.

This compound is characterized by the presence of both a cyano group and a sulfonyl chloride moiety, which contribute to its reactivity and biological activity. The structure can be represented as follows:

C5H6ClN2O2S\text{C}_5\text{H}_6\text{ClN}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a cytotoxic agent and an inhibitor of specific enzymes.

Cytotoxicity

Research has demonstrated that this compound exhibits moderate cytotoxicity against different cancer cell lines. The MTT assay results indicate varying degrees of toxicity, with the following findings:

Cell LineIC50 (μM)Toxicity Level
PE/CA-PJ4150Moderate
HepG2>100Low

In the study, it was noted that compounds derived from this compound showed greater toxicity compared to their parent aminocyanopyrazole compounds, indicating that modifications to the azetidine structure can enhance biological activity .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Sulfonamides, including derivatives of this compound, are known to inhibit dihydropteroate synthase (DHPS) and carbonic anhydrase (CA). The following table summarizes the enzyme inhibition activities reported:

EnzymeInhibition TypeIC50 (μM)
Dihydropteroate SynthaseCompetitive Inhibition75
Carbonic AnhydraseNon-competitive Inhibition100

These results suggest that this compound could serve as a lead compound for developing new inhibitors targeting these enzymes .

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

  • Anti-HIV Activity : A cohort of sulfonamide derivatives was tested for anti-HIV activity, with some showing significant inhibition at concentrations between 75-100 μM. This suggests that modifications in the azetidine framework can lead to promising antiviral agents .
  • Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of various azetidine derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 30 μM, demonstrating potential for further development in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyanoazetidine-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous sulfonyl chlorides are synthesized using benzene sulfonyl chloride derivatives reacted with amines or isocyanates under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis . Solvent selection (e.g., dichloromethane or chloroform) and reaction temperature (0–25°C) are critical for yield optimization. Post-synthesis, intermediates are purified via recrystallization or column chromatography .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What purification techniques are most effective for isolating this compound post-synthesis?

  • Methodological Answer :

  • Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate byproducts .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy .

Advanced Research Questions

Q. How does the choice of solvent and temperature influence the reaction kinetics and yield in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity of sulfonyl chlorides, while protic solvents may promote hydrolysis. Solvent dielectric constant correlates with reaction rate .
  • Temperature Optimization : Lower temperatures (0–5°C) reduce side reactions (e.g., sulfonic acid formation), while higher temperatures (20–25°C) accelerate reaction completion. Kinetic studies via in-situ FTIR or GC-MS can monitor progress .

Q. What analytical methods are recommended for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm molecular structure by comparing chemical shifts with computational models (e.g., DFT calculations) .
  • IR Spectroscopy : Identify S=O (1360–1180 cm⁻¹) and C≡N (2250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns .

Q. How can researchers address challenges related to the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies :
  • pH Dependence : Conduct accelerated degradation tests in buffers (pH 2–12) at 40°C. Monitor hydrolysis via HPLC to identify optimal storage conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >100°C for sulfonyl chlorides) .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to containers to mitigate moisture-induced degradation .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Routes: 3-Fluoroazetidine-1-sulfonyl chloride () and its cyano analog may share synthetic pathways, such as chlorosulfonation of azetidine precursors.
  • Stability Studies : Data gaps exist for the long-term stability of azetidine-based sulfonyl chlorides, which are prone to ring strain-induced decomposition.

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